
4-Iodo-3-methylaniline
Overview
Description
4-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methylaniline to form 4-nitro-3-methylaniline, followed by reduction to yield the desired product. Another method includes the direct iodination of 3-methylaniline using iodine and an oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products:
Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.
Azo Compounds: Through diazotization followed by coupling reactions.
Scientific Research Applications
4-Iodo-3-methylaniline has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-iodo-3-methylaniline involves its interaction with various molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to participate in electrophilic substitution reactions. The methyl group at the 3-position influences the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3-Iodo-4-methylaniline: Similar in structure but with different substitution patterns.
4-Bromo-3-methylaniline: Another halogenated derivative with bromine instead of iodine.
4-Chloro-3-methylaniline: Contains chlorine as the halogen substituent
Uniqueness: 4-Iodo-3-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Iodo-3-methylaniline (C7H8IN) is an organic compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including toxicity, antimicrobial properties, and its role in medicinal chemistry.
Biological Activity
1. Toxicity
This compound has been classified as harmful, with potential toxic effects observed in various studies. It may cause skin irritation and is considered hazardous if ingested or inhaled. The compound's toxicity profile necessitates caution during handling and application.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various microorganisms have been documented, demonstrating its potential as a therapeutic agent.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
3. Medicinal Chemistry Applications
The compound has been explored for its potential applications in medicinal chemistry. Its structural features allow it to act as a lead compound for the development of new pharmaceuticals targeting various diseases. Specifically, it has shown promise in the modulation of certain enzymes and receptors, which could be beneficial in treating conditions such as cancer and infections .
Study on Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively, especially in strains resistant to conventional antibiotics. The study concluded that further research could lead to the development of new antimicrobial agents based on this compound.
Toxicological Assessment
Another significant study focused on the toxicological assessment of this compound. It involved administering varying doses to laboratory animals to observe potential adverse effects. The findings revealed dose-dependent toxicity, with higher doses leading to more severe health issues, including organ damage and behavioral changes.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may inhibit key metabolic pathways or interfere with cellular signaling processes, thereby exerting its antimicrobial effects and influencing other biological functions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-Iodo-3-methylaniline in academic laboratories?
- Methodology : Synthesis typically involves iodination of 3-methylaniline derivatives. For example, intermediates like N-Boc-protected this compound (CAS: 1221793-58-3) are used to avoid unwanted side reactions during halogenation . Purification often employs recrystallization using ethanol or acetone due to the compound’s moderate solubility in polar solvents .
- Critical Considerations : Monitor reaction progress via TLC to prevent over-iodination. Impurities (e.g., unreacted starting material) can lower melting point consistency; verify purity via HPLC or GC-MS .
Q. How can researchers characterize this compound’s physicochemical properties?
- Key Data :
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H8IN | |
Molecular Weight | 233.05 g/mol | |
Melting Point | 49–51°C (lit.), 50–55°C (exp.) | |
Solubility | Insoluble in water; soluble in DMSO, DMF |
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic substitution patterns.
- Mass Spectrometry : ESI-MS for molecular ion peak validation (m/z ≈ 233.05) .
Q. What safety protocols are essential for handling this compound?
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
- Store in airtight, light-resistant containers at 2–8°C .
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid .
Advanced Research Questions
Q. How does this compound’s stability vary under different experimental conditions?
- Decomposition Pathways : Thermal degradation above 200°C releases hazardous byproducts (e.g., hydrogen iodide, nitrogen oxides) .
- Light Sensitivity : Prolonged UV exposure causes photolytic cleavage of the C–I bond; store in amber vials and conduct reactions under inert atmospheres .
- Methodological Tip : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation kinetics .
Q. What computational approaches predict this compound’s reactivity in cross-coupling reactions?
- Density Functional Theory (DFT) :
- Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for C, H, N and LANL2DZ for iodine .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in <sup>1</sup>H NMR chemical shifts may arise from solvent polarity or paramagnetic impurities.
- Resolution Strategy :
Re-run NMR in deuterated DMSO or CDCl3 to assess solvent effects.
Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign aromatic protons .
Cross-validate with high-resolution MS to rule out isotopic interference .
Properties
IUPAC Name |
4-iodo-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBOJCPTKUBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370193 | |
Record name | 4-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4949-69-3 | |
Record name | 4-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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